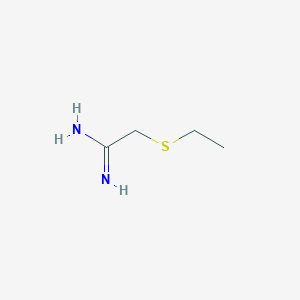
2-(Ethylthio)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylthio)acetimidamide is an organic compound with the molecular formula C4H10N2S and a molecular weight of 118.20 g/mol It is characterized by the presence of an ethylthio group attached to an acetimidamide moiety
Métodos De Preparación
The synthesis of 2-(Ethylthio)acetimidamide can be achieved through several synthetic routes. One common method involves the reaction of ethylthiol with acetimidamide under specific reaction conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and application needs .
Análisis De Reacciones Químicas
2-(Ethylthio)acetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylthio group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Ethylthio)acetimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Ethylthio)acetimidamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
2-(Ethylthio)acetimidamide can be compared with similar compounds such as 2-(Methylthio)acetimidamide and other thio-substituted acetimidamides. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity. The unique ethylthio group in this compound distinguishes it from its analogs, providing distinct advantages in certain applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, diverse reactivity, and wide range of applications make it an important subject of study for chemists, biologists, and industrial researchers alike.
Propiedades
Fórmula molecular |
C4H10N2S |
|---|---|
Peso molecular |
118.20 g/mol |
Nombre IUPAC |
2-ethylsulfanylethanimidamide |
InChI |
InChI=1S/C4H10N2S/c1-2-7-3-4(5)6/h2-3H2,1H3,(H3,5,6) |
Clave InChI |
ZGSISBDWAHNKKV-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


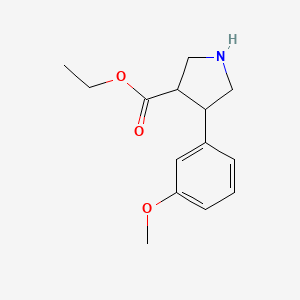
![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)
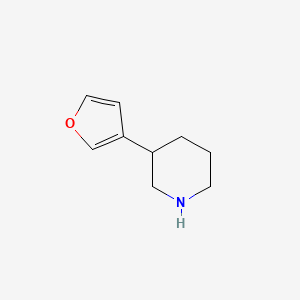
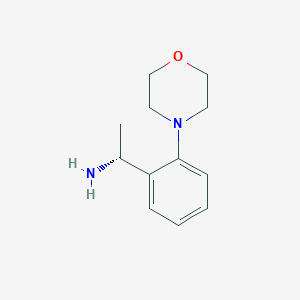
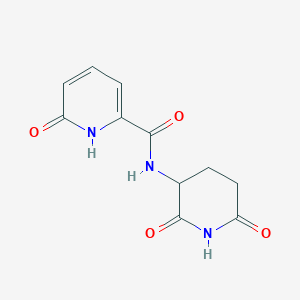
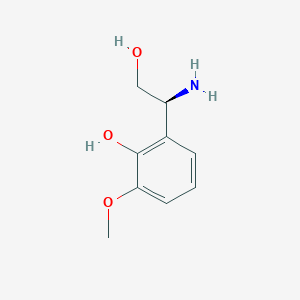
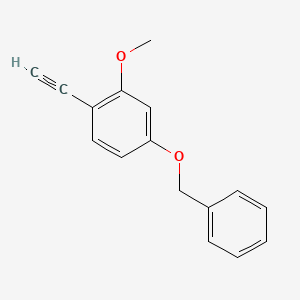
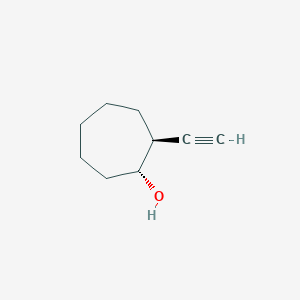

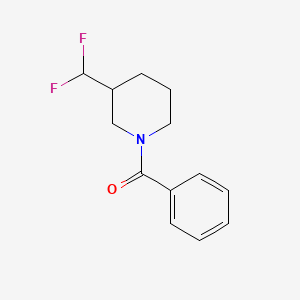
![(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)



